Bis(benzo[b]thiophen-3-yl)dimethylsilane
Description
Bis(benzo[b]thiophen-3-yl)dimethylsilane is an organosilicon compound featuring two benzo[b]thiophen-3-yl moieties linked via a dimethylsilane bridge. This structure confers unique electronic and steric properties due to the aromatic thiophene rings and the silicon-based spacer. The compound is of interest in materials science and medicinal chemistry, particularly for applications requiring tunable conjugation, thermal stability, or enhanced lipophilicity.
Properties
Molecular Formula |
C18H16S2Si |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis(1-benzothiophen-3-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChI Key |
NURRJWUOHXTEFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-3-yl)dimethylsilane typically involves the reaction of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed coupling reaction, where 2-iodobenzo[b]thiophene reacts with dimethylchlorosilane in the presence of a palladium catalyst and a base . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[b]thiophen-3-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings, leading to the formation of dihydrobenzo[b]thiophenes.
Substitution: The silicon center can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene rings can yield sulfoxides or sulfones, while reduction can produce dihydrobenzo[b]thiophenes.
Scientific Research Applications
Materials Science
Bis(benzo[b]thiophen-3-yl)dimethylsilane has been explored as a precursor for synthesizing silicone-based polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For instance, studies have shown that silicone polymers containing this compound exhibit improved conductivity and flexibility, making them suitable for applications in flexible electronics and optoelectronic devices .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where it acts as a coupling partner to form complex organic frameworks. This application is particularly valuable in the synthesis of organic semiconductors and photovoltaic materials .
Medicinal Chemistry
Research indicates potential biological activities associated with derivatives of this compound. Preliminary studies suggest that modifications of this compound may lead to the development of new pharmaceuticals with anti-cancer properties. The electronic properties of the benzo[b]thiophen moiety are believed to play a role in interacting with biological targets .
Case Studies
Mechanism of Action
The mechanism of action of bis(benzo[b]thiophen-3-yl)dimethylsilane in its various applications is largely dependent on its electronic structure. In organic electronics, the compound’s ability to facilitate charge transport is crucial. The benzo[b]thiophene moieties provide a conjugated system that allows for efficient electron delocalization, while the dimethylsilane core offers structural stability and flexibility.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The dimethylsilane linker distinguishes Bis(benzo[b]thiophen-3-yl)dimethylsilane from other benzo[b]thiophene derivatives. Key structural analogues include:
Key Observations :
- Silicon vs.
- Electronic Effects: Propenone derivatives exhibit extended conjugation via α,β-unsaturated ketones, enabling applications in optoelectronics, whereas the silane linker may disrupt conjugation but improve thermal stability .
Physicochemical Properties (Inferred)
- Thermal Stability : Silicon-based linkers (e.g., dimethylsilane) typically exhibit higher thermal stability compared to oxygen or phosphorus analogues .
- Crystallinity: Propenone derivatives (e.g., 5, 6, 7) form crystalline solids, whereas silane derivatives may exhibit amorphous behavior due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Bis(benzo[b]thiophen-3-yl)dimethylsilane, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling benzo[b]thiophen-3-yl lithium or Grignard reagents with dimethylsilane precursors under inert atmospheres. Optimization employs factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Characterization via / NMR and mass spectrometry (MS) confirms structural integrity . Thermal stability is assessed using TGA/DSC to identify decomposition thresholds .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution / NMR resolves aromatic protons and silane methyl groups, while NMR verifies silicon bonding environments. X-ray crystallography provides definitive confirmation of molecular geometry. Cross-validation with FT-IR (C-Si stretching modes ~700–800 cm) and high-resolution MS ensures data consistency .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The compound serves as a precursor for organic semiconductors due to its π-conjugated benzo[b]thiophene units. Studies focus on its integration into OLEDs and OFETs, where hole-transport properties are evaluated using cyclic voltammetry (HOMO/LUMO determination) and thin-film conductivity measurements .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound in organic electronic applications?
- Methodological Answer : Density functional theory (DFT) predicts electronic properties (bandgap, charge mobility) and steric effects from the dimethylsilane bridge. Molecular dynamics simulations model thin-film morphology, correlating with experimental grazing-incidence XRD data. COMSOL Multiphysics integrates these insights to simulate device performance under varying conditions .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Systematic re-evaluation using deuterated solvents, controlled degassing, and parallel synthesis with in situ monitoring (e.g., ReactIR) isolates variables. Collaborative inter-laboratory validation and reference to crystallographic databases (e.g., CCDC) reduce methodological bias .
Q. How does the steric bulk of dimethylsilane influence the supramolecular packing of this compound in thin films?
- Methodological Answer : Grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) map crystallinity and domain orientation. Comparative studies with bulkier silane analogs (e.g., diphenylsilane) reveal trade-offs between steric hindrance and π-π stacking efficiency. Controlled annealing experiments under inert/vacuum conditions refine packing models .
Q. What are the challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Scaling introduces side reactions (e.g., oligomerization). Flow chemistry systems with real-time HPLC monitoring mitigate this. Membrane-based purification (nanofiltration) isolates low-molecular-weight byproducts. Quality control via hyphenated techniques (LC-MS, GC-MS) ensures batch consistency .
Theoretical and Methodological Frameworks
Q. How can researchers align studies of this compound with broader theories in organosilicon chemistry?
- Methodological Answer : Linkage to the "σ-π conjugation" model explains electronic modulation via silicon bridges. Comparative studies with carbon-bridged analogs validate theoretical predictions. Research proposals should explicitly state how results refine or challenge existing frameworks (e.g., Hammett parameters for substituent effects) .
Q. What statistical approaches are optimal for analyzing structure-property relationships in this compound derivatives?
- Methodological Answer : Multivariate regression analysis correlates substituent electronic parameters (Hammett σ, Swain-Lupton constants) with optoelectronic data. Principal component analysis (PCA) reduces dimensionality in datasets spanning synthesis, characterization, and device testing. Open-source tools (e.g., Python’s SciKit-Learn) enable reproducible workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
